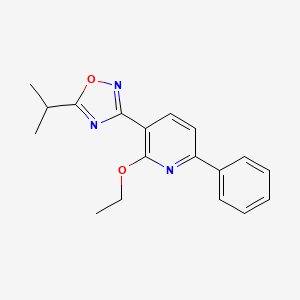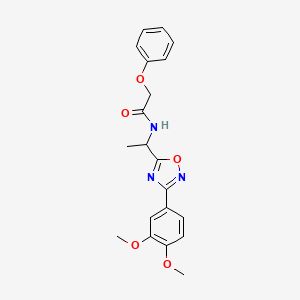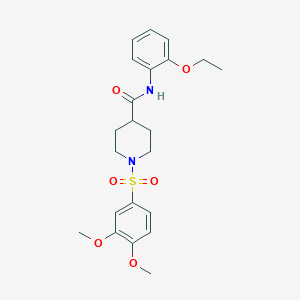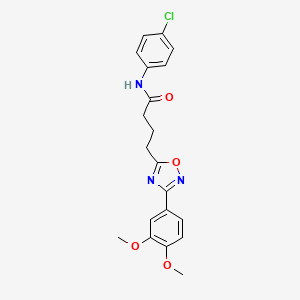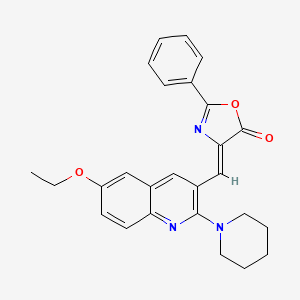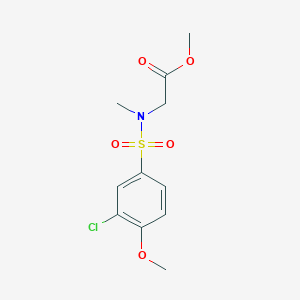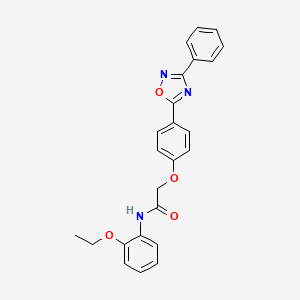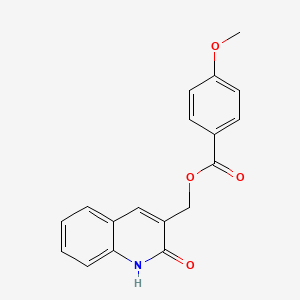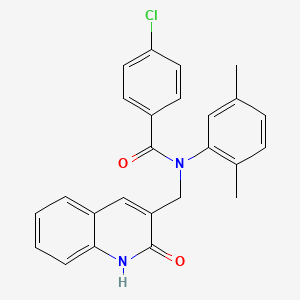
4-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CDNB, and it has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of CDNB involves the formation of a covalent bond between the carbonyl group of CDNB and the thiol group of glutathione. This reaction is catalyzed by glutathione S-transferase, which results in the formation of a glutathione-CDNB conjugate. This conjugate is highly fluorescent and can be detected using fluorescence spectroscopy.
Biochemical and physiological effects:
CDNB has been shown to induce oxidative stress and apoptosis in several cell lines. It has also been reported to modulate the expression of several genes involved in drug metabolism and toxicity. Furthermore, CDNB has been shown to inhibit the growth of several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDNB has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, CDNB has some limitations, including its potential toxicity and the need for specialized equipment for its detection.
Direcciones Futuras
There are several future directions for the use of CDNB in scientific research. One potential direction is the development of new fluorescent probes based on CDNB for the detection of other enzymes and biomolecules. Another potential direction is the use of CDNB as a model substrate for the study of drug metabolism and toxicity in vivo. Furthermore, CDNB can be used as a tool for the development of new drugs and therapies for various diseases.
Métodos De Síntesis
CDNB can be synthesized using several methods, including the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylphenylamine, followed by the reaction of the resulting compound with 2-hydroxy-3-quinolinecarboxaldehyde. Another method involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-3-quinolinecarboxaldehyde, followed by the reaction of the resulting compound with 2,5-dimethylphenylamine. Both methods have been reported to yield high purity CDNB.
Aplicaciones Científicas De Investigación
CDNB has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of glutathione S-transferase activity in biological samples. CDNB has also been used as a substrate for the measurement of cytochrome P450 activity. Furthermore, CDNB has been used as a model substrate for the study of drug metabolism and toxicity.
Propiedades
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-7-8-17(2)23(13-16)28(25(30)18-9-11-21(26)12-10-18)15-20-14-19-5-3-4-6-22(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBDJBJBDXVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

